3-(2,4-Dichlorophenoxy)benzoic acid

Descripción

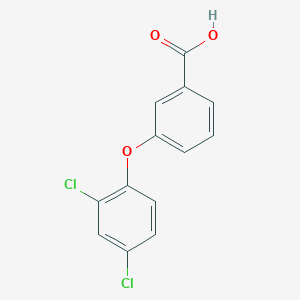

3-(2,4-Dichlorophenoxy)benzoic acid (CAS: 329180-46-3) is a substituted benzoic acid derivative characterized by a 2,4-dichlorophenoxy group attached to the benzene ring at the 3-position. Its molecular formula is C₁₅H₁₁Cl₂NO₄, with an average molecular weight of 340.156 g/mol and a monoisotopic mass of 339.006513 g/mol .

Propiedades

Fórmula molecular |

C13H8Cl2O3 |

|---|---|

Peso molecular |

283.10 g/mol |

Nombre IUPAC |

3-(2,4-dichlorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17) |

Clave InChI |

YPUMRLRMRBLVOR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,4-Dichlorophenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

3-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential herbicidal properties, similar to other phenoxy herbicides.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The molecular pathways involved include the disruption of cell wall plasticity, alteration of protein synthesis, and increased ethylene production.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(2,4-dichlorophenoxy)benzoic acid, differing in substituent positions, halogenation patterns, or functional groups:

2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid

- Molecular Formula : C₁₃H₇Cl₃O₃

- Molecular Weight : 317.5 g/mol

- Key Features: A chlorine atom at the 2-position of the benzoic acid ring and a 2,4-dichlorophenoxy group at the 6-position.

- CAS : 1041555-42-3

- Applications : Used as a versatile small-molecule scaffold in laboratory research .

3-(2,4-Dichlorophenoxy)propanoic acid

- Molecular Formula : C₉H₇Cl₂O₃

- Molecular Weight : 243.06 g/mol

- Key Features: A shorter aliphatic chain (propanoic acid) linked to the 2,4-dichlorophenoxy group.

- CAS : 33695-72-6

- Synthesis: Prepared via nucleophilic substitution reactions involving bromoalkanoic esters .

3-[[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Octanol-Water) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 340.16 | Low in water | 3.8 | Not reported |

| 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | 317.5 | Moderate in DMSO | 4.2 | Not reported |

| 3-(2,4-Dichlorophenoxy)propanoic acid | 243.06 | Higher in polar solvents | 2.9 | Oil (liquid at RT) |

Notes:

- The presence of chlorine atoms increases hydrophobicity (higher LogP) in chlorinated derivatives .

- Aliphatic chain length (e.g., propanoic acid vs. benzoic acid) significantly affects solubility and phase behavior .

This compound

- Synthesis: Typically involves coupling 2,4-dichlorophenol with a benzoic acid derivative via nucleophilic aromatic substitution or esterification followed by hydrolysis .

2-(2,4-Dichlorophenoxy)-3-methylbutanoic acid (5e)

- Yield: 89% via reaction of ethyl 2-bromo-3-methylbutanoate with 2,4-dichlorophenol .

- Key Step : Alkylation under basic conditions to form the ether linkage.

Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₅H₁₁Cl₂NO₄ | 329180-46-3 | Benzoic acid, 2,4-dichlorophenoxy ether |

| 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | C₁₃H₇Cl₃O₃ | 1041555-42-3 | Chlorobenzoic acid, 2,4-dichlorophenoxy |

| 3-(2,4-Dichlorophenoxy)propanoic acid | C₉H₇Cl₂O₃ | 33695-72-6 | Propanoic acid, 2,4-dichlorophenoxy ether |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.